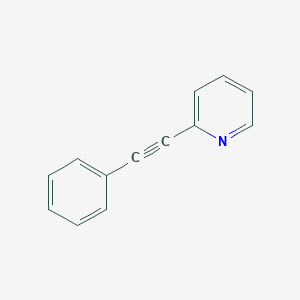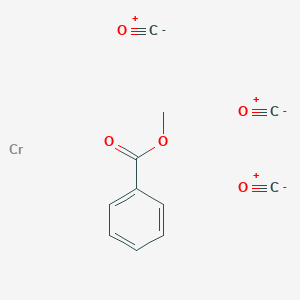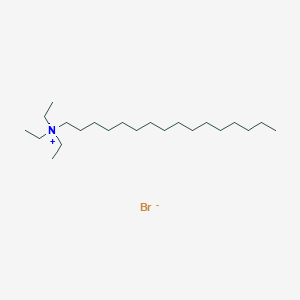
Nitrato de itrio
Descripción general
Descripción
Yttrium nitrate is an inorganic compound composed of yttrium and nitrate ions. It is a white powder that is insoluble in water and has a variety of industrial and scientific uses. It is used in lasers, as a catalyst, and as a reagent in chemical synthesis. It is also used in the production of superconductors and in the manufacture of medical imaging equipment. Yttrium nitrate is a versatile compound that has a wide range of applications in various fields.
Aplicaciones Científicas De Investigación
Nanomedicina y terapia anticancerígena
El nitrato de itrio se usa en la síntesis de nanopartículas de óxido de itrio (Y2O3) . Estas nanopartículas tienen propiedades fisicoquímicas apropiadas que las hacen útiles en nanomedicina para desarrollar sistemas de administración de fármacos para la terapia anticancerígena .
Degradación fotocatalítica
Las nanopartículas de óxido de itrio (Y2O3), sintetizadas utilizando this compound, se han utilizado en la degradación fotocatalítica . Este proceso es esencial en el tratamiento de aguas residuales, donde ayuda a descomponer los contaminantes orgánicos.
Aplicaciones antibacterianas
Las nanopartículas de óxido de itrio (Y2O3), derivadas del this compound, han mostrado potencia antibacteriana . Esto los hace útiles en el desarrollo de agentes antibacterianos.
Recubrimientos de oxidación de microarco
El this compound se usa en la preparación de recubrimientos de oxidación de microarco en aleaciones de magnesio . Estos recubrimientos mejoran la resistencia al desgaste y la resistencia a la corrosión de las aleaciones .
Preparación de mesofases de tensioactivos
El this compound es una fuente eficaz de itrio para la preparación de mesofases de tensioactivos a base de itrio . Estas mesofases se utilizan como agentes adsorbentes y en materiales ópticamente funcionales.
Producción de fósforos
El this compound se utiliza en la producción de fósforos . Estos fósforos se utilizan en pantallas de tubo de rayos catódicos de televisión y en LED .
Producción de electrodos y electrolitos
El this compound se utiliza en la producción de electrodos y electrolitos
Mecanismo De Acción
Target of Action
Yttrium nitrate is primarily used as a source of Y^3+ cations . It serves as a precursor for the synthesis of various yttrium-containing materials, such as Y_4Al_2O_9, YBa_2Cu_3O_6.5+x, and yttrium-based metal-organic frameworks . These materials have diverse applications in areas like catalysis, electronics, and materials science .
Mode of Action
The mode of action of yttrium nitrate involves its interaction with its targets, leading to changes at the molecular level. The thermal decomposition of yttrium nitrate hexahydrate, Y(NO_3)_3·6H_2O, is a complex condensation process generating a tetramer arrangement Y_4O_4(NO_3)_4 formed by alternating yttrium and oxygen atoms . The anions NO_3^- attach themselves to the yttrium atoms .
Biochemical Pathways
The biochemical pathways affected by yttrium nitrate are primarily related to its decomposition and the subsequent formation of yttrium oxide. The tetramer gradually loses N_2O_5 and, through the formation of Y_4O_5(NO_3)_2, is transformed into yttrium oxide . This transformation process is crucial in the synthesis of yttrium-containing materials.
Pharmacokinetics
It’s worth noting that a high dose of yttrium nitrate can induce oxidative stress and cellular apoptosis in the peripheral blood .
Result of Action
The result of yttrium nitrate’s action is the formation of various yttrium-containing materials. For instance, the addition of yttrium nitrate hexahydrate improves the dielectric constant and electroactive β phase nucleation in PVDF films . It can also be used as a dopant to prepare cerium oxide hollow sphere hierarchical structures with enhanced photocatalytic activity .
Action Environment
The action of yttrium nitrate can be influenced by environmental factors such as temperature. For example, the thermal decomposition of yttrium nitrate hexahydrate begins at relatively low temperatures . Upon further heating, a basic salt YONO_3 is formed . At 600°C, the thermal decomposition is complete, and Y_2O_3 is the final product .
Safety and Hazards
Yttrium nitrate is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, avoid dust formation, ingestion, and inhalation, and avoid getting it in eyes, on skin, or on clothing .
Direcciones Futuras
Yttrium nitrate has potential applications in various fields. For instance, it has been used as a source of Y3+ cations and is a precursor of some yttrium-containing materials . It can also be used as a catalyst in organic synthesis . Recent advancements in interface engineering for efficient nitrate electrocatalysis provide new insights and guidance for future research directions .
Análisis Bioquímico
Biochemical Properties
Yttrium nitrate is soluble in water
Cellular Effects
Yttrium nitrate has been shown to induce oxidative stress and cellular damage in peripheral blood . A high dose of yttrium nitrate significantly raised the levels of carbonyl protein (CP), monoamine oxidase (MAO), and the cellular apoptosis/necrosis rates of the peripheral blood cells . The total antioxidative capacity (TAOC) and catalase (CAT) levels increased .
Molecular Mechanism
The thermal decomposition of yttrium nitrate hexahydrate Y(NO3)3·6H2O is a complex condensation process generating a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms . The anions NO3- attach themselves to the yttrium atoms . This process could potentially influence the molecular interactions of yttrium nitrate in biological systems.
Temporal Effects in Laboratory Settings
Yttrium nitrate hexahydrate loses crystallized water at relatively low temperature . Upon further heating, basic salt YONO3 is formed . At 600°C, the thermal decomposition is complete . These changes over time could potentially affect the long-term effects of yttrium nitrate on cellular function in laboratory settings.
Dosage Effects in Animal Models
In a study involving pregnant Sprague-Dawley (SD) rats and their offspring, different doses of yttrium (0, 2, 8, and 32 mg/kg.bw) were administered from gestation day 0 to postnatal day 70 . The study found that a dose of 32 mg/kg.bw yttrium significantly raised the levels of CP, MAO, and the cellular apoptosis/necrosis rates of the peripheral blood cells .
Metabolic Pathways
Given its role in inducing oxidative stress , it may interact with metabolic pathways related to oxidative stress response and detoxification.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Yttrium nitrate can be achieved through the reaction between Yttrium oxide and Nitric acid.", "Starting Materials": [ "Yttrium oxide", "Nitric acid" ], "Reaction": [ "Dissolve Yttrium oxide in Nitric acid to form Yttrium nitrate solution", "Evaporate the solution to dryness to obtain solid Yttrium nitrate" ] } | |
| 10361-93-0 | |
Fórmula molecular |
HNO3Y |
Peso molecular |
151.919 g/mol |
Nombre IUPAC |
nitric acid;yttrium |
InChI |
InChI=1S/HNO3.Y/c2-1(3)4;/h(H,2,3,4); |
Clave InChI |
DAHVGXJQRTYNST-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3] |
SMILES canónico |
[N+](=O)(O)[O-].[Y] |
| 10361-93-0 | |
Descripción física |
Liquid |
Pictogramas |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


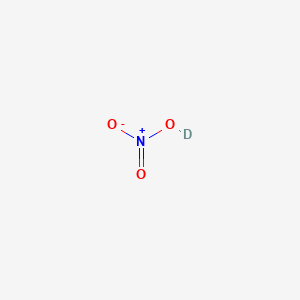
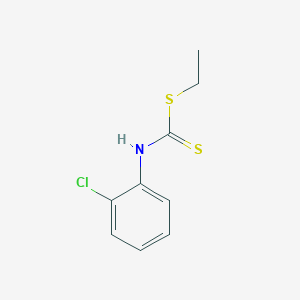

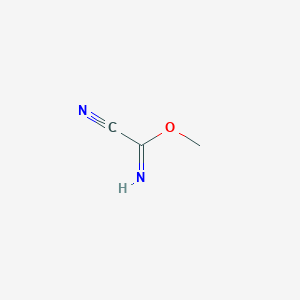
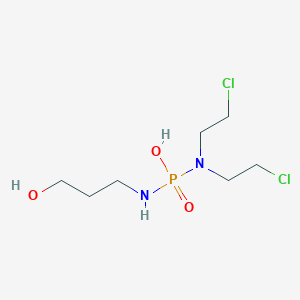

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)

